Product packaging for D-Galactose-2-13C(Cat. No.:)

D-Galactose-2-13C

Cat. No.: B12397227
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-YIJMDVFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracing in Elucidating Metabolic Pathways

Stable isotope tracing is a powerful technique for unraveling the complexities of metabolic pathways. nih.gov By introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), into a biological system, researchers can follow the transformation of these molecules through various biochemical reactions. nih.govcreative-proteomics.com This method provides dynamic insights into the flow of metabolites, identifying nutrient sources, pathway activities, and metabolic shifts under different conditions. bitesizebio.com Unlike traditional metabolomics which offers a static snapshot, stable isotope tracing allows for the mapping of metabolic networks and the quantification of the rates at which metabolites flow through these pathways, a field known as metabolic flux analysis (MFA). creative-proteomics.com This approach has become increasingly accessible due to advancements in analytical technologies like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The use of stable isotopes is fundamental to understanding how genetic modifications or external factors impact metabolism. nih.gov By tracking the labeled atoms, scientists can unambiguously trace their path through compartmentalized metabolic networks in a wide range of systems, from cell cultures to human subjects. nih.gov

Unique Attributes of ¹³C-Labeled Carbohydrates for Metabolic Flux Analysis

Carbon-13 labeled carbohydrates, such as D-Galactose-2-¹³C, are particularly valuable for metabolic flux analysis (MFA). creative-proteomics.com Carbon is the backbone of most biological molecules, and by using ¹³C-labeled glucose or other carbohydrates, researchers can track the flow of carbon through central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.com

The key advantage of ¹³C-MFA is that the labeling pattern of downstream metabolites is highly sensitive to the relative flux through different pathways. creative-proteomics.com Different routes of metabolism will result in distinct patterns of ¹³C incorporation into products. youtube.com Analytical techniques such as mass spectrometry and NMR can then be used to measure these labeling patterns, providing a wealth of data to estimate metabolic fluxes. creative-proteomics.comnih.gov This provides a significant amount of redundant information, which enhances the accuracy of flux estimation. creative-proteomics.com For instance, a typical experiment might yield 50 to 100 isotope labeling measurements to determine about 10 to 20 independent metabolic fluxes. creative-proteomics.com

Rationale for Site-Specific ¹³C-Labeling at the C-2 Position of Galactose

The strategic placement of the ¹³C label at a specific position within a molecule, known as site-selective or positional labeling, offers a higher level of detail in metabolic studies. The choice of labeling a particular carbon atom is not arbitrary; it is dictated by the specific metabolic pathways under investigation. youtube.com

In the case of D-Galactose-2-¹³C, the label at the second carbon position provides specific advantages for tracing certain metabolic routes. For example, in the Leloir pathway, the primary route for galactose metabolism, galactose is converted to glucose-1-phosphate and subsequently to glucose-6-phosphate. evitachem.com The position of the ¹³C label will be retained through these initial enzymatic steps. As this labeled glucose-6-phosphate enters glycolysis or the pentose phosphate pathway, the fate of the C-2 carbon can be tracked to elucidate the relative activities of these pathways. researchgate.net For example, the metabolism of [2-¹³C]glucose through the PPP versus glycolysis results in distinct labeling patterns in downstream metabolites like lactate (B86563), which can be distinguished using NMR. researchgate.net This site-specific information is crucial for resolving fluxes at key metabolic branch points. nih.gov

The use of specifically labeled tracers like D-Galactose-2-¹³C can outperform more commonly used uniformly labeled tracers for analyzing certain pathways. nih.gov

Table 1: Comparison of Commonly Used ¹³C-Labeled Glucose Tracers and Their Primary Applications in Metabolic Flux Analysis

Historical Context of Isotope Application in Carbohydrate Metabolism Studies

The use of isotopes to study metabolism dates back to the pioneering work of Rudolf Schoenheimer in the 1930s, who used stable isotopes to demonstrate the dynamic state of body constituents. researchgate.net The application of isotope tracers, both radioactive and stable, has since become a cornerstone of metabolic research. scienceopen.com

Initially, radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) were widely used. However, the use of stable isotopes, such as ¹³C and deuterium (B1214612) (²H), gained prominence due to their safety, as they are non-radioactive. scienceopen.com The development of sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy has made it easier to detect and quantify stable isotopes in metabolites. cambridge.orgcambridge.org

Over the past few decades, stable isotope tracers have been extensively used to study whole-body carbohydrate metabolism, including the estimation of gluconeogenesis and glucose turnover. cambridge.org The ability to determine the specific location of a label within a molecule using techniques like selected-ion-monitoring GC-MS has allowed for the development of sophisticated methods to quantify complex metabolic processes. cambridge.org The combination of multiple stable isotope tracers in a single experiment has further enhanced the power of this approach, enabling the simultaneous assessment of various metabolic pathways. nih.gov

Table 2: Key Milestones in the Application of Isotope Tracers in Metabolism

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12397227 D-Galactose-2-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-YIJMDVFUSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for D Galactose 2 13c

Chemical Synthesis Approaches for Position-Specific ¹³C-Labeling of Monosaccharides

Chemical synthesis provides a robust and versatile platform for the position-specific isotopic labeling of monosaccharides. The core strategy often involves the construction of the sugar backbone from smaller, isotopically enriched precursors or the modification of existing monosaccharides through carefully orchestrated reaction sequences.

The synthesis of D-Galactose-2-¹³C typically begins with a precursor that allows for the specific introduction of the ¹³C label at the C-2 position. An effective and well-documented precursor is D-lyxose, a five-carbon aldopentose. The synthetic strategy leverages the chain-extension capabilities of the cyanohydrin reaction (a variant of the Kiliani-Fischer synthesis), which adds a carbon atom to the aldehyde group (C-1) of the starting pentose (B10789219). nist.gov

To ensure the desired stereochemistry and prevent unwanted side reactions, the hydroxyl groups of the D-lyxose precursor must be protected. This derivatization is a critical step, as the choice of protecting groups can influence the stereochemical outcome of subsequent reactions. nih.govuniversiteitleiden.nl Common protecting group strategies involve the formation of acetals or ethers, which are stable under the reaction conditions but can be removed later without altering the sugar's structure. wiley-vch.de For instance, benzyl (B1604629) (Bn) ethers are widely used due to their stability across a range of conditions and their ease of removal via catalytic hydrogenation. nih.gov

Table 1: Common Precursors and Protecting Groups in Labeled Monosaccharide Synthesis

Precursor Protecting Group Rationale for Use
D-Lyxose Benzyl (Bn) Precursor for C-2 labeled galactose synthesis via chain extension. nist.gov
D-Arabinose Benzyl (Bn) Precursor for C-2 labeled glucose/mannose synthesis. nist.gov
Isopropylidene Acetal Protects vicinal diols, often used to protect the C-1/C-2 and C-3/C-4 or C-4/C-6 positions. nih.gov

The primary chemical pathway for synthesizing D-Galactose-2-¹³C from D-lyxose involves a modified Kiliani-Fischer synthesis. nist.gov This method extends the carbon chain of an aldose by one carbon.

The key steps are as follows:

Cyanohydrin Formation : The starting material, D-lyxose (which can be prepared from D-galactose itself), is reacted with a ¹³C-labeled cyanide source, such as sodium cyanide (Na¹³CN) or trimethylsilyl (B98337) cyanide (TMS¹³CN). acs.org This nucleophilic addition to the aldehyde group of D-lyxose forms two epimeric cyanohydrins at the new C-2 center. The original C-1 of D-lyxose becomes the C-2 of the resulting hexose (B10828440) nitrile. youtube.com

Stereoselective Synthesis : The reaction produces a mixture of two epimers: D-galactononitrile-2-¹³C and D-talononitrile-2-¹³C. The stereochemistry at C-2 is critical, and reaction conditions can be optimized to favor the formation of the desired galacto- configuration.

Hydrolysis and Reduction : The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, yielding D-galactonic-2-¹³C acid and D-talonic-2-¹³C acid. These acids are then typically converted to their corresponding γ-lactones.

Lactone Reduction : The separated D-galactono-γ-lactone-2-¹³C is reduced to the final product, D-Galactose-2-¹³C. A common reducing agent for this step is sodium amalgam in a buffered solution. nist.gov

Deprotection : Finally, any protecting groups used during the synthesis are removed to yield the free, isotopically labeled monosaccharide.

Enzymatic and Biocatalytic Routes for Galactose Isotopic Enrichment

Enzymatic methods offer an alternative to chemical synthesis, often providing exceptional specificity and high yields under mild reaction conditions. nih.gov While the direct enzymatic synthesis of D-Galactose-2-¹³C is less common than C-1 or C-6 labeling, specific enzymes can be employed to manipulate labeled precursors to achieve the desired isotopomer.

The primary advantage of using enzymes is their high fidelity. Enzymes can distinguish between subtle stereochemical differences, ensuring that the isotopic label is incorporated at a specific position with high precision. nih.gov For instance, epimerases are enzymes that catalyze the inversion of a single stereocenter. A hypothetical route could involve a C-2 epimerase acting on a suitably labeled precursor. For example, sugar nucleotide C-2 epimerases catalyze the reversible conversion of CDP-glucose to CDP-mannose through a transient oxidation-reduction mechanism involving a tightly bound NAD⁺ coenzyme. nih.govacs.org While this specific reaction interconverts glucose and mannose epimers, it demonstrates the principle of enzymatic C-2 modification. The efficiency of these reactions can be very high, often approaching quantitative conversion of the substrate.

Stereochemical control is inherent to enzyme catalysis. The three-dimensional structure of an enzyme's active site dictates how the substrate binds and which specific atom is targeted for reaction. nih.gov In the context of isotopic labeling, this means that if a ¹³C-labeled substrate is accepted by the enzyme, the resulting product will have the label in a precisely defined stereochemical position.

For example, the enzyme L-arabinose isomerase can convert D-galactose into D-tagatose, which is a C-4 epimerization. acs.org While not a C-2 modification, this illustrates the power of enzymes to effect specific stereochemical transformations on monosaccharides. A potential biocatalytic route to D-Galactose-2-¹³C could involve an enzyme that recognizes a precursor like D-psicose-1-¹³C and converts it to D-gulose-2-¹³C or D-idose-2-¹³C, which could then potentially be chemically or enzymatically converted to D-Galactose-2-¹³C. However, such multi-step chemo-enzymatic pathways are complex and depend heavily on the availability and specificity of suitable enzymes.

Purification and Characterization of D-Galactose-2-¹³C for Research Purity

After synthesis, the isotopically labeled sugar must be rigorously purified and characterized to confirm its identity, isotopic enrichment, and positional purity, ensuring it is suitable for research applications.

Purification : The purification of D-Galactose-2-¹³C from the reaction mixture typically involves chromatographic techniques.

Column Chromatography : Silica gel chromatography is often used to separate the final product from reagents and byproducts, particularly when protecting groups are involved. nih.gov

High-Performance Liquid Chromatography (HPLC) : Reversed-phase or normal-phase HPLC is a powerful tool for obtaining high-purity labeled monosaccharides. waters.com Ion-exchange chromatography can also be used to remove salts and other charged impurities. nist.gov

Characterization : A combination of NMR spectroscopy and mass spectrometry is used to confirm the structure and labeling of the final product.

Mass Spectrometry (MS) : MS confirms the successful incorporation of the ¹³C isotope by detecting the expected mass increase of one Dalton compared to the unlabeled compound. sigmaaldrich.com Tandem MS (MS/MS) can be used to further pinpoint the label's location. By inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, the position of the heavier isotope can be deduced. nih.govnih.gov For hexoses, derivatization can make the C1-C2 bond a favored cleavage site, allowing for clear differentiation between C-1 and C-2 labeled isotopomers. nih.gov

Table 2: Representative Analytical Data for D-Galactose Characterization

Technique Parameter Unlabeled D-Galactose Expected for D-Galactose-2-¹³C
Mass Spectrometry Molecular Weight ~180.16 g/mol ~181.16 g/mol

D Galactose 2 13c in Advanced Metabolic Pathway Elucidation

Fundamental Principles of Isotope Incorporation and Redistribution Analysis

Stable isotope tracing relies on the introduction of a labeled compound into a biological system and tracking the appearance of the isotope in downstream metabolites. The distribution and enrichment of the isotope in these metabolites provide a quantitative record of the metabolic pathways that were active during the experiment.

Isotopic Steady State Conditions and Dynamic Labeling Kinetics

The interpretation of isotope labeling data depends critically on understanding the isotopic state of the system. When a ¹³C-labeled substrate is introduced, the enrichment of ¹³C in various metabolites increases over time. nih.gov This period of changing enrichment is known as the dynamic or isotopically non-stationary phase. The time required to reach a stable level of ¹³C enrichment depends on the metabolic fluxes and the pool sizes of the intermediate metabolites. nih.gov For instance, intermediates in rapid pathways like glycolysis may reach isotopic steady state within minutes, while intermediates of slower cycles could take hours. nih.gov

Isotopic steady state is achieved when the ¹³C enrichment in a metabolite becomes constant over time, indicating a balance between the rate of label incorporation and the turnover of the metabolite pool. nih.gov Analyzing metabolites at isotopic steady state is often used to determine the relative contribution of different carbon sources to a product or to compare pathway activities between different conditions. nih.gov In contrast, dynamic labeling studies, which involve collecting samples at multiple time points before steady state is reached, can provide more detailed information about the absolute rates (fluxes) of metabolic reactions. vanderbilt.edu

Mass Isotopomer Distribution Analysis (MIDA) and Positional Enrichment

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that measures the relative abundance of different mass isotopomers in a product molecule to deduce the isotopic enrichment of its direct precursor pool. nih.gov Mass isotopomers are molecules that differ only in the number of isotopic labels they contain (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two ¹³C atoms, etc.). nih.gov By administering a labeled precursor like D-Galactose-2-13C and analyzing the resulting mass isotopomer pattern of a downstream product, MIDA can calculate the "true" precursor enrichment for the newly synthesized molecules. nih.gov This allows for accurate calculations of the fraction of newly synthesized polymers and their turnover rates. nih.govresearcher.life

While standard mass spectrometry provides the mass isotopomer distribution, it does not typically reveal the specific position of the ¹³C label within the molecule. nih.gov Determining this positional enrichment requires more advanced techniques like tandem mass spectrometry (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Information on the position of the label is highly valuable as it can distinguish between alternative metabolic pathways that may produce the same product but with a different arrangement of carbon atoms. nih.gov

Interrogating Carbohydrate Metabolism with this compound

This compound is particularly useful for studying the Leloir pathway, the primary route for galactose catabolism. wikipedia.org By introducing a label at the C-2 position, researchers can trace the fate of this specific carbon atom as galactose is converted into intermediates of glucose metabolism.

Flux Analysis in Galactose-Glucose Interconversion via the Leloir Pathway

The Leloir pathway converts galactose into glucose-1-phosphate, which can then enter mainstream glycolysis. wikipedia.orgresearchgate.net The pathway consists of a series of enzymatic steps, and using this compound allows for the measurement of flux through these key reactions. wikipedia.orgresearchgate.net

The first committed step in the Leloir pathway is the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P), a reaction catalyzed by the enzyme galactokinase (GALK). nih.govmedscape.comyoutube.com

When this compound is used as a tracer, GALK action produces D-galactose-1-phosphate labeled at the C-2 position. The rate of formation of this labeled product is a direct measure of the galactokinase-mediated flux. By measuring the isotopic enrichment in the Gal-1-P pool over time, the kinetics of this phosphorylation step can be precisely determined. A deficiency in galactokinase leads to a block in this initial step. medscape.comnih.gov In such cases, administering this compound would result in a buildup of the labeled galactose and a failure to produce labeled Gal-1-P, confirming the metabolic block. nih.gov

The table below illustrates hypothetical enrichment data from a tracer experiment in cells with either normal or deficient GALK activity after administration of this compound.

MetaboliteConditionIsotopic Enrichment (M+1) after 60 minInferred GALK Flux
D-Galactose Normal GALK Activity50%High
Galactose-1-Phosphate Normal GALK Activity45%High
D-Galactose GALK Deficiency95%Low / Blocked
Galactose-1-Phosphate GALK Deficiency<1%Low / Blocked

This is an interactive data table. You can sort and filter the data to explore the findings.

The second and central step of the Leloir pathway is catalyzed by Galactose-1-Phosphate Uridylyltransferase (GALT). wikipedia.orgcreative-biogene.com This enzyme facilitates a transfer reaction between D-galactose-1-phosphate and UDP-glucose, yielding UDP-galactose and glucose-1-phosphate. researchgate.netwikipedia.org

Following the administration of this compound, the ¹³C label is first incorporated into Gal-1-P and subsequently transferred to UDP-galactose by GALT. creative-biogene.com Therefore, tracking the appearance of the ¹³C label in UDP-galactose allows for the quantification of GALT activity and the flux through this part of the pathway. The resulting glucose-1-phosphate remains unlabeled in this specific reaction. The UDP-galactose can then be converted to UDP-glucose by UDP-galactose 4-epimerase (GALE), which would result in the appearance of UDP-glucose labeled at the C-2 position. researchgate.netfigshare.com

A deficiency in the GALT enzyme is the cause of classic galactosemia. wikipedia.orgnih.gov In studies of this condition, using this compound would lead to the accumulation of this compound-1-phosphate and prevent the formation of labeled UDP-galactose, pinpointing the precise location of the metabolic dysfunction. nih.govnih.gov

The following table shows the expected distribution of the ¹³C label from this compound through the initial steps of the Leloir pathway in a healthy individual.

Input CompoundEnzymeProduct 1Product 2Label Location
This compound Galactokinase (GALK)Galactose-1-Phosphate-C-2
Galactose-2-13C-1-Phosphate + UDP-GlucoseGalactose-1-Phosphate Uridylyltransferase (GALT)UDP-Galactose Glucose-1-PhosphateC-2
UDP-Galactose-2-13C UDP-galactose 4-epimerase (GALE)UDP-Glucose -C-2

This is an interactive data table. You can sort and filter the data to explore the findings.

UDP-Glucose 4-Epimerase Activity and Directionality

The Leloir pathway is the primary route for galactose metabolism, culminating in the conversion of galactose into glucose-1-phosphate. A critical enzyme in this pathway is UDP-glucose 4-epimerase (GALE), which catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.org This step is not only essential for processing dietary galactose but also for providing UDP-galactose for the synthesis of glycoproteins and glycolipids from glucose when galactose is not available. nih.gov

By introducing this compound, researchers can generate UDP-galactose labeled at the C2 position (UDP-galactose-2-13C). The GALE enzyme then isomerizes this to UDP-glucose-2-13C. wikipedia.orgwisc.edu By measuring the isotopic enrichment of 13C in both the UDP-galactose and UDP-glucose pools over time using techniques like mass spectrometry, the activity of GALE can be precisely determined. nih.gov

The ratio of UDP-glucose-2-13C to UDP-galactose-2-13C at a steady state provides a direct measure of the equilibrium of the reaction. Furthermore, dynamic tracing allows for the determination of the net flux direction. For instance, in conditions of high galactose availability, a net flux from UDP-galactose to UDP-glucose is expected, which can be quantified by the rate of appearance of the 13C label in the UDP-glucose pool. nih.govyoutube.com Conversely, in galactose-scarce conditions, the reverse flux can be measured by pre-labeling the UDP-glucose pool.

Contribution of this compound to Glycolysis and Gluconeogenesis

Once UDP-glucose-2-13C is formed, it can be converted by phosphoglucomutase to glucose-6-phosphate-2-13C. This labeled glucose-6-phosphate stands at a major metabolic crossroads, able to enter glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), or be used in glycogen (B147801) synthesis. wikipedia.org In gluconeogenic tissues like the liver, the label can also be traced through the process of gluconeogenesis. wustl.eduwikipedia.org

The entry of glucose-6-phosphate-2-13C into glycolysis leads to a specific labeling pattern in downstream metabolites. During glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate (B1213749) molecules. The C2 of glucose-6-phosphate directly corresponds to the C2 of pyruvate. Therefore, the metabolism of this compound results in the formation of [2-13C]pyruvate.

Under anaerobic conditions or in cells exhibiting high rates of aerobic glycolysis (the Warburg effect), pyruvate is predominantly converted to lactate (B86563) by lactate dehydrogenase. wikipedia.org This reaction transfers the 13C label from pyruvate to lactate, producing [2-13C]lactate. nih.govresearchgate.net Tracking the appearance of [2-13C]lactate provides a measure of the glycolytic flux originating from galactose. researchgate.net

Table 1: Carbon Atom Transitions from this compound to Pyruvate and Lactate

Precursor/IntermediateLabeled CarbonGlycolytic ProductLabeled CarbonFermentation ProductLabeled Carbon
This compoundC2[2-13C]PyruvateC2[2-13C]LactateC2
Glucose-6-Phosphate-2-13CC2

The pentose phosphate pathway (PPP) is a crucial metabolic route for producing NADPH and the precursors for nucleotide synthesis. nih.govkhanacademy.org When glucose-6-phosphate-2-13C enters the oxidative phase of the PPP, the first reaction, catalyzed by glucose-6-phosphate dehydrogenase, involves the oxidation and decarboxylation of the C1 carbon. mdpi.comyoutube.com Since the label is at the C2 position, it is retained in the product, 6-phosphoglucono-δ-lactone, and subsequently in ribulose-5-phosphate.

Specifically, the C2 of glucose-6-phosphate becomes the C1 of ribulose-5-phosphate. While this means that this compound tracing does not directly measure the primary NADPH-producing step (which releases the C1 of glucose as CO2), it provides valuable information about the activity of the non-oxidative branch of the PPP. nih.gov The labeled ribulose-5-phosphate-1-13C enters a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. The 13C label is transferred to various intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can re-enter the glycolytic pathway. nih.gov By analyzing the specific isotopomers of these glycolytic intermediates, the relative flux through the PPP can be inferred. nih.gov The production of NADPH is vital for cellular antioxidant defense and reductive biosynthesis. mdpi.com

Tricarboxylic Acid (TCA) Cycle Fluxes Initiated by Galactose-Derived Acetyl-CoA

In aerobic conditions, the [2-13C]pyruvate generated from this compound can be actively transported into the mitochondria. There, the pyruvate dehydrogenase complex converts it into acetyl-CoA. This reaction involves the decarboxylation of the C1 carbon of pyruvate. Consequently, [2-13C]pyruvate yields acetyl-CoA labeled at its methyl carbon, i.e., [1-13C]acetyl-CoA. This labeled two-carbon unit then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180). nih.gov

The TCA cycle is not merely a catabolic pathway for energy production; it is an amphibolic pathway, meaning its intermediates can be drained for biosynthetic purposes (cataplerosis) or replenished from other pathways (anaplerosis). wikipedia.orgresearchgate.net this compound tracing can illuminate these fluxes.

Anaplerosis: The primary anaplerotic reaction is the carboxylation of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.org When [2-13C]pyruvate is the substrate, this reaction produces [2-13C]oxaloacetate. The entry of this M+1 labeled oxaloacetate into the TCA cycle generates a distinct labeling pattern in subsequent intermediates, such as M+1 malate (B86768) and M+1 citrate, which differs from the patterns generated by the entry of [1-13C]acetyl-CoA. nih.govyoutube.com By comparing the abundance of different isotopologues, the relative fluxes of pyruvate entering the TCA cycle via pyruvate dehydrogenase versus pyruvate carboxylase can be quantified.

Cataplerosis: The removal of labeled TCA cycle intermediates for biosynthesis can also be monitored. For example, the synthesis of amino acids like aspartate and glutamate (B1630785) from their corresponding α-keto acids, oxaloacetate and α-ketoglutarate, will carry the 13C label out of the cycle. nih.gov The rate of decline in the enrichment of the TCA pool or the rate of appearance of the label in the amino acid pool can be used to estimate cataplerotic flux.

The entry of [1-13C]acetyl-CoA into the TCA cycle initiates a predictable propagation of the label through the cycle's intermediates.

First Turn: [1-13C]acetyl-CoA combines with unlabeled oxaloacetate to form [4-13C]citrate. As citrate is isomerized to isocitrate, the label remains at the equivalent position. The subsequent decarboxylation of isocitrate to α-ketoglutarate removes an unlabeled carbon. Thus, the resulting α-ketoglutarate is labeled at the C3 position. The next decarboxylation step, from α-ketoglutarate to succinyl-CoA, removes another unlabeled carbon, leading to [2-13C]succinyl-CoA. Due to the symmetry of the succinate (B1194679) molecule, this results in an equal mixture of [1-13C]succinate and [2-13C]succinate. This scrambled label then continues to malate and oxaloacetate. nih.govresearchgate.net

Second and Subsequent Turns: In the second turn, the labeled oxaloacetate (M+1 and M+2) from the first turn can condense with another molecule of [1-13C]acetyl-CoA. This leads to the formation of more complex isotopologues of citrate (e.g., M+2, M+3) and other intermediates. mdpi.comresearchgate.net

The precise analysis of the mass isotopologue distribution (MID) for intermediates like citrate, succinate, and malate allows for the calculation of relative TCA cycle fluxes and exchange rates between different metabolic pools. nih.govnih.gov

Table 2: Idealized Tracing of 13C from [1-13C]Acetyl-CoA through the First Turn of the TCA Cycle

TCA Cycle IntermediateLabeled Carbon Position(s)Notes
Citrate C4Formed from condensation of [1-13C]acetyl-CoA and oxaloacetate.
Isocitrate C4Isomerization of citrate.
α-Ketoglutarate C3After decarboxylation of isocitrate.
Succinyl-CoA C2After decarboxylation of α-ketoglutarate.
Succinate C1 and C2 (50% each)Succinate is a symmetric molecule, leading to scrambling of the label.
Fumarate C1 and C4 / C2 and C3Label is distributed across all four carbons due to symmetry.
Malate C1 and C2Following the hydration of fumarate.
Oxaloacetate C1 and C2Ready to start the next turn of the cycle.

Applications in Glycoconjugate Biosynthesis Research

Glycoconjugates, which include glycoproteins and glycolipids, are vital for a multitude of cellular processes, from cell signaling and recognition to immune responses. D-Galactose is a fundamental building block in the glycan portions of these molecules. By introducing this compound into a biological system, scientists can meticulously trace its path from uptake to its final incorporation into complex carbohydrates, providing invaluable insights into the dynamics of their synthesis.

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into the activated sugar nucleotide, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). wikipedia.orgyoutube.com When this compound is used, the label is retained throughout this conversion, resulting in UDP-D-Galactose-2-13C. This labeled UDP-galactose then serves as a donor substrate for a class of enzymes known as galactosyltransferases.

While D-galactose typically exists in a six-membered ring form known as a pyranose (D-galactopyranose), a five-membered ring form, D-galactofuranose (Galf), is also found in the glycans of certain organisms, including various bacteria, fungi, and protozoa. The biosynthesis of Galf-containing glycans proceeds from UDP-galactose. The enzyme UDP-galactopyranose mutase catalyzes the isomerization of UDP-galactopyranose to UDP-galactofuranose.

Using this compound as a metabolic precursor enables researchers to trace the conversion and subsequent incorporation of the labeled carbon into Galf residues. As the carbon skeleton is conserved during the isomerization, the ¹³C label at the C2 position remains intact. This allows for the unambiguous tracking of galactose through this specific branch of glycan synthesis. This isotopic labeling strategy is crucial for studying the biosynthesis of essential cell wall components in pathogens and can aid in the identification of novel drug targets by targeting enzymes unique to the Galf metabolic pathway.

Galactosylation, the attachment of galactose units to other molecules, is a key step in the formation of oligosaccharides. This compound is an excellent tool for studying the in vivo synthesis of these complex sugars. A notable area of research is the biosynthesis of human milk oligosaccharides (HMOs), which are critical for infant health.

Studies involving the oral administration of ¹³C-labeled galactose to lactating mothers have demonstrated the direct and efficient incorporation of the isotope into milk components. oup.comscilit.comnih.gov The ¹³C label is prominently found in lactose (B1674315) (a disaccharide of galactose and glucose) and a wide array of more complex neutral and acidic oligosaccharides. oup.comnih.govtandfonline.com This research confirms that the mammary gland actively utilizes circulating galactose for the synthesis of these vital compounds. nih.gov By analyzing the ¹³C enrichment over time, researchers can quantify the flux of galactose into the HMO synthesis pathway and understand the dynamics of milk carbohydrate production. scilit.com

Table 1: Research Findings on the Incorporation of Orally Administered ¹³C-Galactose into Human Milk Carbohydrates
Milk ComponentKey FindingSignificanceReference
LactoseExhibits the highest and most rapid ¹³C enrichment following administration of the tracer.Confirms its role as the primary product of galactose utilization in the mammary gland and the backbone for further oligosaccharide assembly. oup.comnih.gov
Neutral OligosaccharidesSignificant ¹³C enrichment is detected, following a similar temporal pattern to lactose.Demonstrates the direct use of dietary galactose for the synthesis of complex HMOs like Fucosyl-lactose and Lacto-N-tetraose. nih.govtandfonline.com
Acidic OligosaccharidesShowed ¹³C enrichment, although typically lower than that observed in lactose and neutral oligosaccharides.Indicates that galactose is also a precursor for sialylated HMOs, which are crucial for neurological development and immune function. oup.com
Infant Urine¹³C-labeled oligosaccharides identical to those in the mother's milk were detected in the infant's urine.Provides evidence that some HMOs are absorbed intact by the infant and excreted, suggesting systemic roles beyond the gut. nih.govtandfonline.com

Investigating Lipid Metabolism Interconnections with this compound

While galactose is primarily associated with carbohydrate metabolism, its carbon backbone can be routed into other major metabolic pathways, including the synthesis of lipids. By tracing the fate of the ¹³C label from this compound, it is possible to map the metabolic connections between carbohydrate and lipid biosynthesis. This process begins with the conversion of galactose to glucose intermediates via the Leloir pathway. wikipedia.org The resulting glucose-6-phosphate can then enter glycolysis to be broken down into pyruvate, which is subsequently converted to acetyl-coenzyme A (acetyl-CoA), a central hub of metabolism and the fundamental building block for both fatty acids and cholesterol. nih.govreactome.org

De novo fatty acid synthesis is the process of building long-chain fatty acids from acetyl-CoA units. When this compound is metabolized through glycolysis to produce labeled acetyl-CoA, the ¹³C label is carried into the fatty acid synthesis pathway. The repetitive condensation of these two-carbon acetyl-CoA units results in the formation of a growing fatty acid chain where multiple carbons are labeled with ¹³C.

Stable isotope tracing studies can quantify the contribution of galactose to the cellular fatty acid pool. bioscientifica.com By isolating fatty acids from cells or tissues and analyzing them with mass spectrometry, researchers can determine the extent of ¹³C incorporation. This provides a quantitative measure of the metabolic flux from galactose to lipids, offering insights into how cells utilize different sugar sources for energy storage and membrane synthesis, particularly under varying physiological or pathological conditions. nih.gov

Cholesterol synthesis, also known as the mevalonate (B85504) pathway, also begins with acetyl-CoA. reactome.org Two molecules of acetyl-CoA are condensed to initiate a complex series of enzymatic reactions that ultimately produce cholesterol. Tracing studies using this compound can reveal the extent to which galactose-derived carbon contributes to the de novo synthesis of cholesterol. nih.govresearchgate.net

The labeled acetyl-CoA generated from the metabolism of this compound enters the mevalonate pathway, leading to the incorporation of the ¹³C isotope into the cholesterol backbone. This methodology is particularly valuable for studying cholesterol homeostasis and the regulation of its synthesis. researchgate.net For instance, it can be applied in cancer cell research, where altered glucose and cholesterol metabolism are common features, to understand how different nutrient sources fuel cell proliferation. nih.govresearchgate.net

Table 2: Conceptual Pathway for Tracing this compound into Lipid Synthesis
Metabolic StageKey Intermediate(s)¹³C Labeling StatusAnalytical Detection Method
Galactose ActivationGalactose-1-Phosphate, UDP-Galactose, UDP-Glucose¹³C label retained at the C2 position of the hexose (B10828440) ring.NMR, LC-MS
GlycolysisGlucose-6-Phosphate, Fructose-6-Phosphate, PyruvateLabel is transferred to glycolytic intermediates.LC-MS
Acetyl-CoA FormationAcetyl-CoAPyruvate dehydrogenase complex converts labeled pyruvate to labeled acetyl-CoA.GC-MS, LC-MS
Fatty Acid SynthesisPalmitate and other fatty acidsIncorporation of labeled two-carbon units into the fatty acid chain.GC-MS
Cholesterol SynthesisMevalonate, Squalene, CholesterolIncorporation of labeled acetyl-CoA units into the sterol backbone.GC-MS, LC-MS

Exploration of Amino Acid and Protein Metabolism via Galactose Intermediates

The use of stable isotope tracers, such as this compound, is a powerful technique for elucidating the complex and interconnected pathways of cellular metabolism. wikipedia.org By introducing a carbon-13 (¹³C) label at a specific position on the galactose molecule, researchers can track the journey of this carbon atom as it is incorporated into various downstream metabolites, including the building blocks of proteins, amino acids. This approach provides a dynamic view of metabolic fluxes, revealing how cells utilize dietary sugars to synthesize essential biomolecules. nih.gov When this compound is introduced into a biological system, it enters the Leloir pathway, where it is converted into glucose-1-phosphate and subsequently glucose-6-phosphate. researchgate.net This conversion effectively transfers the ¹³C label from the C-2 position of galactose to the C-2 position of glucose metabolites, allowing it to serve as a tracer for glycolysis, the tricarboxylic acid (TCA) cycle, and associated biosynthetic pathways.

Amino Acid Biosynthesis Pathways Traced with this compound

The journey of the ¹³C label from this compound into the amino acid pool begins with its conversion to key intermediates of central carbon metabolism. After entering the glycolytic pathway as labeled glucose-6-phosphate, the six-carbon sugar is eventually cleaved into two three-carbon molecules. The C-2 label of glucose-6-phosphate becomes the C-2 of pyruvate. This ¹³C-labeled pyruvate is a critical metabolic node, serving as a direct or indirect precursor to several amino acids.

One of the most direct biosynthetic routes is the transamination of pyruvate to form alanine. nih.govnih.gov Therefore, the administration of this compound is expected to lead to the rapid appearance of ¹³C-labeled alanine.

Furthermore, pyruvate can be converted to acetyl-CoA, which carries the ¹³C label into the TCA cycle. Condensation of labeled acetyl-CoA with oxaloacetate initiates the cycle, leading to the labeling of TCA intermediates. Two of these intermediates, α-ketoglutarate and oxaloacetate, are the direct precursors for two major families of amino acids:

The Glutamate Family: Labeled α-ketoglutarate can be reductively aminated to form glutamate. Glutamate, in turn, serves as a precursor for glutamine, proline, and arginine. researchgate.netmdpi.com

The Aspartate Family: Labeled oxaloacetate can be transaminated to form aspartate. Aspartate is the precursor for asparagine, methionine, threonine, and lysine. mdpi.com

By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy on cell hydrolysates, researchers can identify which amino acids have incorporated the ¹³C label and quantify their enrichment. nih.gov This information allows for the mapping of active biosynthetic pathways and the calculation of metabolic flux through these routes, revealing how galactose contributes to the de novo synthesis of non-essential amino acids.

Precursor Metabolite (from this compound)Primary Labeled Amino AcidOther Derived Labeled Amino AcidsKey Metabolic Pathway
PyruvateAlanine-Transamination
α-KetoglutarateGlutamateGlutamine, Proline, ArginineTCA Cycle & Amino Acid Synthesis
OxaloacetateAspartateAsparagine, Methionine, Threonine, LysineTCA Cycle & Amino Acid Synthesis

Contribution of Galactose Carbon to Protein Synthesis

The synthesis of new proteins relies on the availability of a cellular pool of amino acids. This pool is supplied by both the breakdown of existing proteins and the de novo synthesis of amino acids from metabolic precursors. nih.gov Isotopic labeling with this compound provides a direct method to quantify the contribution of galactose-derived carbon to the synthesis of proteinogenic amino acids and their subsequent incorporation into polypeptide chains. rsc.org

Following the administration of this compound, the newly synthesized, ¹³C-labeled amino acids mix with the unlabeled amino acid pool. During the process of translation at the ribosome, these labeled amino acids are incorporated into nascent proteins. To measure this contribution, proteins are isolated from the cells or tissues of interest and hydrolyzed back into their constituent amino acids. The resulting amino acid mixture is then analyzed, typically by GC-MS or LC-MS, to determine the isotopic enrichment for each amino acid. nih.gov

The detection of ¹³C in proteinogenic amino acids serves as definitive proof that carbon from galactose was utilized for protein synthesis. The degree of isotopic enrichment in these amino acids reflects the extent to which galactose-derived precursors contributed to the amino acid pool used for translation. nih.gov This quantitative data is invaluable for understanding how nutrient availability impacts protein metabolism and cellular growth. For example, in studies of mammalian cell cultures used for biopharmaceutical production, tracing the fate of sugars like galactose can help optimize media formulations to enhance the production of therapeutic proteins. digitellinc.com

Proteinogenic Amino AcidExpected ¹³C Enrichment (Relative)Metabolic Origin from Galactose
AlanineHighDirectly from Pyruvate (Glycolysis)
AspartateModerateFrom Oxaloacetate (TCA Cycle)
GlutamateModerateFrom α-Ketoglutarate (TCA Cycle)
ProlineLow-ModerateDerived from Glutamate
SerineHighFrom 3-Phosphoglycerate (Glycolysis)
LeucineNone (Essential Amino Acid)Not synthesized de novo

Advanced Analytical Techniques for D Galactose 2 13c Tracing and Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural and quantitative information about metabolites in complex biological samples. nih.gov Its ability to distinguish between different isotopomers (molecules that differ only in their isotopic composition) makes it particularly well-suited for metabolic flux analysis using 13C-labeled substrates. nih.govcambridge.org

13C-NMR for Positional Isotope Enrichment Analysis

Direct 13C-NMR is a fundamental technique for analyzing the metabolic fate of D-Galactose-2-13C. The large chemical shift dispersion of 13C (over 200 ppm) provides excellent resolution, allowing for the identification of individual carbon atoms within a molecule. cambridge.orgresearchgate.net This is a significant advantage over 1H-NMR, where spectral overlap is more common due to a smaller chemical shift range. cambridge.org

The first step in analyzing 13C-NMR spectra is the assignment of chemical shifts to specific carbon atoms in the metabolites of interest. This is often achieved by comparing the experimental spectra to databases of known compounds or by using multidimensional NMR experiments. rsc.org For instance, the anomeric carbon of D-galactose has been identified with chemical shifts around 104.20 and 104.39 ppm in glycopeptide chains. nih.gov The Human Metabolome Database (HMDB) provides predicted 13C-NMR spectra for D-galactose and its metabolites, such as galactose 1-phosphate, which can aid in these assignments. hmdb.cahmdb.ca When this compound is metabolized, the 13C label will be incorporated into various downstream molecules. For example, through the Leloir pathway, galactose is converted to glucose-6-phosphate, and the label can subsequently appear in metabolites of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Tracking the position of the 13C label in these metabolites provides direct evidence of specific pathway activities.

The analysis of coupling patterns between adjacent nuclei provides further insight into metabolic pathways.

Homonuclear (13C-13C) Coupling: When two 13C atoms are bonded to each other, their signals in the 13C-NMR spectrum will be split into doublets. cambridge.org This phenomenon, known as J-coupling, is a definitive indicator of the covalent linkage of labeled carbon atoms. By analyzing these coupling patterns, researchers can reconstruct the carbon skeleton of metabolites and determine which bonds were formed or broken during metabolism. cambridge.org For example, the metabolism of [1,2-13C]glucose through the TCA cycle results in specific 13C-13C coupling patterns in glutamate (B1630785), which can be used to quantify metabolic fluxes. nih.gov

Heteronuclear (13C-1H) Coupling: The coupling between a 13C nucleus and its directly attached protons (1H) is also a valuable source of information. These couplings are typically much larger than 1H-1H couplings. In 1H-NMR spectra, the signals of protons attached to a 13C atom appear as "satellite" peaks flanking the main peak from protons attached to 12C. The intensity of these satellite peaks relative to the central peak provides a direct measure of 13C enrichment at that specific position. frontiersin.org Conversely, in 13C-NMR spectra, proton decoupling is often used to simplify the spectrum and improve sensitivity by collapsing the multiplets into single lines. cambridge.org However, specific experiments can be designed to retain this coupling information.

Quantitative 13C-NMR for Flux Determination

A key application of 13C-NMR in metabolic studies is the determination of metabolic fluxes. By measuring the rate of 13C incorporation into different metabolite pools over time, it is possible to calculate the rates of the enzymatic reactions that produce them. nih.gov This requires careful experimental design and data analysis, often involving mathematical modeling of the metabolic network. nih.gov Quantitative 13C-NMR experiments must account for factors such as the nuclear Overhauser effect (NOE) and relaxation times (T1) of different nuclei to ensure accurate quantification. cambridge.org

Advanced NMR Pulse Sequences for Complex Biological Samples

To overcome challenges such as low sensitivity and spectral overlap in complex biological samples, a variety of advanced NMR pulse sequences have been developed. unl.edu

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for resolving spectral overlap and unambiguously assigning resonances. frontiersin.org HSQC correlates the chemical shifts of directly bonded 1H and 13C nuclei, while HMBC shows correlations between carbons and protons that are two or three bonds apart. frontiersin.org These techniques are instrumental in identifying and characterizing novel metabolites. The use of 13C-13C constant-time-TOCSY (CT-TOCSY) has also been shown to be effective in determining the carbon topologies of metabolites in complex mixtures. nih.gov

Sensitivity Enhancement Techniques: Given that 13C has a low natural abundance (1.1%) and a smaller gyromagnetic ratio compared to 1H, its intrinsic NMR sensitivity is significantly lower. cambridge.org Techniques such as the use of cryogenically cooled probes and hyperpolarization can dramatically increase the signal-to-noise ratio in 13C-NMR experiments, enabling the detection of low-concentration metabolites.

Fast NMR Methods: To reduce the long acquisition times often associated with 2D NMR, fast NMR techniques like non-uniform sampling (NUS) and ultrafast 2D NMR have been developed. unl.edu These methods are particularly useful for high-throughput metabolomics studies and for monitoring dynamic metabolic processes in real-time.

Mass Spectrometry (MS) Methodologies for Isotope Tracing

Mass spectrometry (MS) is another cornerstone technique for metabolic studies, offering high sensitivity and the ability to analyze a wide range of metabolites. mdpi.com When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS can provide both qualitative and quantitative information about the isotopologue distribution of metabolites.

In the context of this compound tracing, MS is used to measure the mass shift in downstream metabolites resulting from the incorporation of the 13C label. For example, a study using [U-13C]-galactose in fibroblasts analyzed metabolites like [U-13C]-galactose, [U-13C]-galactose-1-phosphate, and [13C6]-uridine diphosphate-galactose to assess residual galactose metabolism. researchgate.netnih.gov

A stable-isotope dilution method using GC-MS has been established for the sensitive determination of D-galactose in human plasma. oup.comnih.gov This method involves the derivatization of galactose to an aldononitrile pentaacetate and monitoring specific mass-to-charge (m/z) ions to quantify both unlabeled and 13C-labeled galactose. oup.comnih.gov For instance, ions at m/z 328, 329, and 334 can correspond to 1-12C-, 1-13C-, and U-13C6-labeled D-galactose, respectively. oup.comnih.gov

Liquid chromatography/isotope ratio mass spectrometry (LC/IRMS) is another powerful technique that has been used to quantify plasma 13C-galactose and 13C-glucose during exercise. nih.gov This method allows for the precise measurement of isotopic enrichment with minimal sample preparation. nih.gov

The choice between NMR and MS often depends on the specific research question. While MS offers higher sensitivity, NMR provides more detailed positional information about the location of the isotope within the molecule without the need for fragmentation, which is crucial for distinguishing between different isotopomers and elucidating complex metabolic pathways. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile metabolites, including sugars, sugar phosphates, and organic acids, often without the need for derivatization. mdpi.comhpst.cz This makes it a powerful tool for profiling the polar metabolites that arise from the metabolism of this compound.

Different LC modes are employed depending on the specific metabolites of interest. Hydrophilic Interaction Chromatography (HILIC) is particularly effective for retaining and separating very polar compounds that are not well-retained by more common reversed-phase liquid chromatography (RPLC). mdpi.comoup.com By optimizing the mobile phase composition, such as the type and concentration of solvents and additives (e.g., ammonium (B1175870) formate, formic acid), researchers can achieve excellent separation of complex biological mixtures, including challenging isomers like glucose-6-phosphate and galactose-6-phosphate. mdpi.comhpst.cz

Table 2: LC-MS Modes for Polar Metabolite Analysis
LC ModePrincipleTypical Analytes from Galactose MetabolismReference
Hydrophilic Interaction Chromatography (HILIC)Partitioning of polar analytes between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.Sugars (galactose, glucose), sugar phosphates, amino acids, organic acids, nucleotides. mdpi.comhpst.czoup.com
Reversed-Phase Liquid Chromatography (RPLC)Partitioning of analytes based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase.Medium-polar metabolites; less effective for highly polar sugars and sugar phosphates. mdpi.com
Anion-Exchange Chromatography (AEC)Separation based on ionic interactions between charged analytes (anions) and a positively charged stationary phase.Phosphorylated sugars (galactose-1-phosphate), organic acids, nucleotides. oup.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation

Tandem Mass Spectrometry, or MS/MS, provides an additional dimension of structural information by inducing fragmentation of a selected precursor ion. psu.edu In an MS/MS experiment, a specific ion from the initial mass spectrum (e.g., the molecular ion of a galactose metabolite) is isolated and then fragmented through collision-induced dissociation (CID). The resulting product ion spectrum is characteristic of the precursor's structure. nih.gov

This technique is invaluable for confirming the identity of metabolites and for distinguishing between isomers. acs.orgescholarship.org While many monosaccharide isomers (like galactose, glucose, and mannose) are difficult to differentiate with standard MS/MS due to identical mass and similar fragmentation, the presence of an isotopic label provides a powerful handle. acs.orgescholarship.org When a ¹³C-labeled metabolite is subjected to MS/MS, the label is retained in some fragments but not others. By analyzing the mass shifts in the product ion spectrum, one can confirm not only the identity of the metabolite but also the position of the label, which is crucial for tracing metabolic pathways. nih.gov For example, fragmentation of a ¹³C-labeled precursor ion will produce a pair of fragment ions for each cleavage pathway: one unlabeled and one ¹³C-labeled, providing unequivocal evidence for the fragment's carbon content. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Isotopologue Distribution

High-Resolution Mass Spectrometry (HRMS) is defined by its ability to measure the mass of an ion with very high accuracy. This capability is critical in metabolomics for two primary reasons: it allows for the confident determination of a metabolite's elemental formula, and it enables the resolution of different mass isotopologues. nih.gov Isotopologues are molecules that differ only in their isotopic composition. nih.gov

HRMS can distinguish between ions with very small mass differences, such as a metabolite containing a single ¹³C atom versus one containing a deuterium (B1214612) (²H) atom. nih.gov In the context of this compound tracing, HRMS is essential for accurately measuring the mass isotopologue distribution (MID). The MID is the relative abundance of the M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and so on, isotopologues of a given metabolite. nih.gov This distribution is the direct readout of the isotope labeling experiment and forms the basis for calculating metabolic fluxes.

Table 3: Accurate Mass of Galactose Isotopologues
IsotopologueFormulaMonoisotopic Mass (Da)Description
Unlabeled Galactose (M+0)C₆H₁₂O₆180.06339All carbons are ¹²C.
This compound (M+1)¹²C₅¹³CH₁₂O₆181.06674One ¹³C atom from the tracer.
Natural Abundance M+1¹²C₅¹³CH₁₂O₆181.06674One ¹³C atom from natural abundance (~1.1% of all carbon).
D-Galactose-U-13C6 (M+6)¹³C₆H₁₂O₆186.08354Fully labeled galactose, often used as an internal standard.

Correction for Natural Isotopic Abundance in MS Data

A critical step in processing data from any stable isotope tracing experiment is the correction for the natural abundance of heavy isotopes. uni-regensburg.de The signals measured by the mass spectrometer for any given metabolite are a combination of molecules that have incorporated the ¹³C tracer and molecules that naturally contain heavy isotopes (primarily ¹³C, but also ¹⁵N, ¹⁸O, ²H, etc.). nih.gov The natural abundance of ¹³C is approximately 1.1%, meaning that even in an unlabeled sample, a significant M+1 peak will be present for any carbon-containing molecule.

Chromatographic Separations in Conjunction with Isotope Tracing

The synergy between chromatographic separation and isotope tracing is fundamental to modern metabolomics. Chromatography provides the necessary separation of complex biological mixtures, allowing the mass spectrometer to analyze individual or small groups of metabolites at a time, thereby reducing signal suppression and improving quantification.

Sample Preparation for Isotope Enriched Metabolites

The analytical workflow begins long before the sample is introduced to the instrument. Proper sample preparation is paramount to obtaining high-quality, reproducible data. nih.gov The process typically involves several key steps designed to halt metabolic activity, efficiently extract the metabolites of interest, and remove interfering macromolecules.

A general workflow includes:

Quenching: Rapidly stopping all enzymatic reactions to preserve the metabolic state of the cells or tissue at the moment of collection. This is often achieved by using cold solvents like liquid nitrogen or cold methanol.

Extraction: Using solvents or solvent mixtures to extract the metabolites. For polar metabolites derived from galactose, a common approach is to use a monophasic or biphasic mixture of methanol, acetonitrile, and water. frontiersin.org This method effectively precipitates larger molecules like proteins and lipids, leaving the small polar metabolites in the supernatant. frontiersin.org

Drying and Reconstitution: The resulting extract is often dried down under vacuum to remove the solvents and concentrate the metabolites. The dried extract is then reconstituted in a solvent that is compatible with the subsequent chromatographic method (e.g., for LC-MS or GC-MS analysis). frontiersin.org

For isotope tracing studies, adding an isotopic internal standard (e.g., a fully labeled version of a key metabolite like D-Galactose-U-13C6) during the extraction step is a common practice to control for variations in sample handling and instrument response, thereby improving the accuracy of absolute quantification. nih.gov

Table 4: General Workflow for Metabolite Sample Preparation
StepObjectiveCommon Method(s)Reference
1. QuenchingInstantly halt all metabolic activity.Flash-freezing in liquid nitrogen; immersion in cold (-80°C) methanol. nih.gov
2. ExtractionSeparate small molecule metabolites from macromolecules.Addition of a cold solvent mixture (e.g., Methanol:Acetonitrile:Water), followed by vortexing and centrifugation. frontiersin.org
3. CollectionIsolate the metabolite-containing fraction.The supernatant containing polar metabolites is carefully collected. frontiersin.org
4. DryingConcentrate the sample and remove extraction solvents.Vacuum centrifugation (e.g., SpeedVac). frontiersin.org
5. ReconstitutionPrepare the sample for injection into the LC or GC system.Dissolving the dried extract in the initial mobile phase or a suitable solvent for derivatization. nih.gov

Derivatization Strategies for Enhanced Analytical Resolution

To accurately trace the metabolic fate of this compound and its downstream metabolites, robust analytical techniques are imperative. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolic flux analysis; however, the inherent low volatility of sugars like galactose necessitates chemical derivatization prior to analysis. ajrsp.comrestek.com This process enhances volatility and improves chromatographic separation, leading to better resolution and sensitivity. ajrsp.commdpi.com

Several derivatization strategies are employed, each with distinct advantages and considerations. Silylation, for instance, is a common method for analyzing sugars. restek.com A two-step process involving oximation followed by silylation can reduce the number of isomers, simplifying the resulting chromatogram. ajrsp.comrestek.com Trimethylsilyl (B98337) (TMS) derivatization has been a long-standing approach, though it can produce multiple peaks for a single sugar. restek.comrestek.com The use of reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a typical practice in this method. restek.com

Another prevalent technique is acetylation. restek.com Alditol acetylation, for example, yields a single peak for each sugar derivative, simplifying analysis. restek.com More complex carbohydrates can be analyzed through methods like converting them into partially methylated alditol acetals (PMAAs), which involves permethylation, hydrolysis, reduction, and acetylation. biorxiv.org

For liquid chromatography-mass spectrometry (LC-MS) applications, derivatization can also enhance ionization efficiency and chromatographic retention. Reagents such as 1-phenyl-3-methyl-5-pyrazolone (PMP) are used to derivatize monosaccharides, enabling their separation and quantification. nih.govbiorxiv.org A paired derivatization approach using H/D-labeled hydroxylamines has also been developed for sensitive and accurate analysis. acs.orgnih.gov

The choice of derivatization agent and method is critical and depends on the specific analytical goals and the class of carbohydrates being studied. For instance, trimethylsilyl-dithioacetal (TMSD) derivatization has been shown to be effective for the simultaneous analysis of various types of sugars, including aldoses and ketoses. mdpi.com

Derivatization MethodReagentsTypical ApplicationKey Advantages
Silylation (TMS)BSTFA, PyridineGC-MSGood volatility and stability of derivatives. ajrsp.com
Oximation-SilylationHydroxylamine hydrochloride, BSTFAGC-MSReduces the number of isomers to two, simplifying chromatograms. restek.com
Alditol AcetylationSodium borohydride, Acetic anhydrideGC-MSProduces a single peak per compound. restek.com
PMP Derivatization1-phenyl-3-methyl-5-pyrazoloneLC-MSEnables resolution of structural isomers. biorxiv.org
Paired H/D-Labeled Hydroxylamine4-MOBHA·HCl, d3-4-MOBHA·HClLC-MS/MSImproves accuracy and precision in complex matrices. acs.orgnih.gov

Computational Modeling and Flux Analysis Algorithms

Metabolic Network Reconstruction for 13C-MFA

The foundation of any ¹³C-Metabolic Flux Analysis (¹³C-MFA) study is a well-defined metabolic network model. d-nb.info This model is a mathematical representation of the biochemical reactions occurring within the cell, detailing the pathways through which carbon atoms are rearranged. d-nb.inforesearchgate.net For studies involving this compound, the network model must include the specific pathways of galactose metabolism, such as the Leloir pathway, and its connections to central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. embopress.org

The scope and complexity of the model are critical decisions. d-nb.info A model for ¹³C-MFA typically includes central metabolic pathways and lumped biomass formation reactions that account for the drain of metabolic precursors into macromolecules. d-nb.info The stoichiometric coefficients for these biomass reactions are determined from the cell's macromolecular composition. d-nb.info More comprehensive models can be constructed, but their complexity must be supported by the richness of the experimental data. d-nb.infoosti.gov For instance, genome-scale models can be used to avoid potential errors arising from overlooking alternative metabolic routes. osti.gov The process of constructing the model involves defining the set of biochemical reactions and the corresponding atom transitions for each reaction. d-nb.info

Flux Estimation Algorithms and Optimization Approaches

Once a metabolic network is reconstructed and isotopic labeling data from this compound experiments are obtained, the next step is to estimate the intracellular metabolic fluxes. This is achieved by solving a parameter estimation problem where the fluxes are the unknown parameters. nih.gov The goal is to find a set of flux values that minimizes the difference between the experimentally measured labeling patterns and the labeling patterns simulated by the model. nih.gov

This is typically formulated as a least-squares regression problem. vanderbilt.edu Due to the complexity of isotopomer balance equations, specialized algorithms are required. d-nb.info The development of the Elementary Metabolite Unit (EMU) framework has significantly simplified these calculations, enabling efficient simulation of isotopic labeling in complex networks. d-nb.info

Several software packages are available to perform these complex calculations, making ¹³C-MFA more accessible to researchers without extensive mathematical backgrounds. d-nb.info These tools take the metabolic network model and the experimental labeling data as inputs and output the estimated fluxes, confidence intervals, and goodness-of-fit statistics. d-nb.info Examples of such software include Metran, INCA, OpenFlux, and 13CFLUX2. d-nb.infonih.govmit.edu13cflux.netucdavis.edu The optimization process can employ various numerical methods, including evolutionary algorithms, to find the global minimum of the objective function. frontiersin.org

SoftwareKey FeaturesAvailability
MetranBased on EMU framework, tracer experiment design, statistical analysis. mit.eduCommercial License. mit.edu
INCAUser-friendly, incorporates EMU framework. d-nb.infoFreely available. d-nb.info
OpenFluxOpen-source modeling software for 13C-based MFA. nih.govOpen-source. nih.gov
13CFLUX2High-performance simulator for steady-state flux quantification. 13cflux.netCommercial and free academic licenses available. 13cflux.net
WUFluxOpen-source MATLAB-based platform with a graphical user interface. github.ioOpen-source. github.io

Statistical Validation of Flux Estimates and Confidence Intervals

Estimating the metabolic fluxes is only part of the analysis; determining the precision and reliability of these estimates is equally crucial. nih.gov This is achieved through statistical validation, which includes assessing the goodness-of-fit and calculating confidence intervals for each estimated flux. nih.govacs.org

The goodness-of-fit is typically evaluated using a chi-squared statistical test, which compares the weighted sum of squared residuals (SSR) between the measured and simulated labeling data to a chi-squared distribution. arxiv.org A statistically acceptable fit indicates that the model is consistent with the experimental data. arxiv.org

Confidence intervals provide a range within which the true flux value is expected to lie with a certain probability (commonly 95%). nih.gov Accurate determination of these intervals is critical for assessing the statistical significance of differences in fluxes between various conditions. nih.gov Early methods for calculating confidence intervals relied on linear approximations, but due to the non-linear nature of isotopomer models, more accurate non-linear methods are now preferred. nih.gov These methods often involve evaluating the sensitivity of the SSR to variations in individual flux values or using Monte Carlo simulations. nih.govacs.org A prediction profile likelihood analysis can also be employed for uncertainty analysis of the predictions. diva-portal.orgdiva-portal.org

Integrated Data Analysis from Multiple Tracer Experiments

To enhance the resolution and accuracy of flux maps, data from multiple, parallel tracer experiments can be integrated into a single, comprehensive analysis. d-nb.infonih.gov Using different isotopic tracers in parallel experiments can provide complementary information about different parts of the metabolic network. d-nb.info For instance, in studies of galactose metabolism, parallel experiments with both ¹³C-labeled galactose and ¹³C-labeled glucose can provide a more complete picture of hexose (B10828440) metabolism. udel.edumassey.ac.nzresearchgate.netnih.gov

The integrated analysis involves simultaneously fitting all labeling data from the different tracer experiments to a single metabolic model. nih.govcreative-proteomics.comphysiology.org This approach allows for a more robust and precise estimation of fluxes than what could be achieved with a single tracer alone. nih.govnih.gov For example, combining data from [1,2-¹³C]glucose and [U-¹³C]glutamine experiments has been shown to be particularly effective in resolving fluxes throughout central carbon metabolism. d-nb.info When conducting such parallel experiments, it is crucial that the only difference between the experimental conditions is the isotopic label on the substrate. d-nb.info

Software tools like Metran have been developed to facilitate the comprehensive analysis of data from parallel labeling experiments, enabling high-resolution ¹³C-MFA. d-nb.info This integrated approach has been successfully applied to complex biological systems, such as the perfused heart, to delineate substrate contributions to energy metabolism with greater resolution. nih.govphysiology.org

Methodological Considerations and Challenges in D Galactose 2 13c Research

Experimental Design Optimization for Maximal Information Content

To extract the most meaningful data from studies using D-Galactose-2-13C, researchers must employ sophisticated experimental design strategies. Design of Experiments (DoE) is a statistical approach that allows for the systematic variation of multiple factors to identify their impact on a system. oup.comunp.edu.ar Techniques such as factorial designs and response surface methodology (RSM) are crucial for optimizing experimental conditions. oup.comresearchgate.net

In the context of this compound research, DoE can be used to fine-tune variables like the concentration of the tracer, incubation times, and the composition of culture media. oup.combiorxiv.org For instance, a Central Composite Design (CCD), a type of RSM, can help identify the optimal concentrations of media supplements, including galactose, to maximize a desired outcome, such as the production of a specific metabolite or protein. oup.combiorxiv.org By defining the "design space" and testing factors at various levels, these methods help ensure that the resulting isotopic labeling patterns provide the highest possible information content, avoiding ambiguous or misleading results. oup.com

Table 1: Factors for Optimization in this compound Tracer Experiments

Factor Low Level Example High Level Example Potential Impact
Tracer Concentration 0.5 mM 10 mM Saturation of transport/enzymes, potential toxicity
Incubation Time 1 hour 24 hours Achieving isotopic steady state, observing downstream metabolites
Co-substrate (e.g., Glucose) 0 mM 25 mM Catabolite repression, altered pathway selection

| Cell Density | 1x10^5 cells/mL | 2x10^6 cells/mL | Nutrient depletion rates, cell-to-cell signaling |

Impact of Biological System Kinetics on Isotope Labeling Dynamics

The rate at which the 13C label from this compound appears in downstream metabolites is fundamentally governed by the kinetics of the biological system under study. The time required to reach an isotopic steady state, where the isotopic enrichment of a metabolite becomes constant, is dependent on the metabolic fluxes and the pool sizes of all intermediate metabolites in the pathway. nih.gov

For galactose, metabolism primarily proceeds through the Leloir pathway, which involves the enzymes Galactokinase (GalK), Galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose-4-epimerase (GalE). nih.gov The activity of these enzymes and the transporters responsible for galactose uptake (e.g., Gal2p in yeast) dictates the rate of tracer incorporation. nih.govplos.org Furthermore, cellular preference for other carbon sources, like glucose, can lead to catabolite repression, significantly slowing or halting the metabolism of galactose and thus impacting labeling dynamics. plos.orgembopress.org The rate of environmental changes, such as the gradual depletion of glucose, has been shown to affect the timing and cell-to-cell variability of galactose metabolic gene activation, adding another layer of kinetic complexity. plos.org

Limitations and Advantages of this compound as a Tracer

As a research tool, this compound possesses a distinct set of advantages and limitations that researchers must consider.

Advantages:

Metabolic Specificity: The label on the second carbon allows for precise tracking of this specific atom through metabolic transformations. This can help distinguish between pathways where the C2 carbon has different metabolic fates. nih.govacs.org

Chemical Stability: The carbon-13 isotope is stable and does not decay, ensuring that it remains within the molecule throughout various experimental procedures, including sample extraction, purification, and derivatization. chemie-brunschwig.ch

Sensitive Quantification: It can be used as an internal standard in isotope dilution mass spectrometry assays for the highly sensitive and accurate measurement of galactose-related metabolites, such as galactose-1-phosphate. researchgate.net

Limitations:

Positional Information: While tracking the C2 position is informative, it does not provide a complete picture of all metabolic fates of the galactose molecule. Scrambling of the carbon skeleton in pathways like the pentose (B10789219) phosphate (B84403) pathway can complicate interpretation, and parallel experiments with other isotopomers (e.g., [1-¹³C]galactose or [U-¹³C₆]galactose) may be necessary for comprehensive flux analysis. oup.comnih.gov

Natural Isotope Abundance: All carbon-containing metabolites have a natural abundance of ¹³C (approximately 1.1%). This background signal must be accurately measured and corrected for to avoid overestimation of label incorporation. nih.govnih.gov

Complex Dynamics: Interpreting dynamic labeling patterns can be challenging. It often requires collecting samples at multiple time points and may necessitate complex mathematical modeling to derive meaningful flux information. nih.gov

Technical Challenges in Sample Preparation and Analytical Measurements

The accurate analysis of this compound and its labeled metabolites is fraught with technical difficulties, particularly in complex biological matrices like plasma or cell extracts.

A primary challenge is the overwhelming presence of glucose, which is structurally similar to galactose and typically exists at much higher concentrations in biological samples. oup.comoup.com This interference necessitates specific sample preparation steps, most notably the enzymatic removal of glucose using glucose oxidase before analysis. oup.comoup.comnih.gov Following this, purification steps such as ion-exchange chromatography are often required to isolate the sugar fraction. oup.com

For analysis by gas chromatography-mass spectrometry (GC-MS), which is a common method for these studies, the non-volatile sugars must be chemically modified into volatile derivatives. oup.com This derivatization process, which can involve creating trimethylsilyl (B98337) (TMS) or aldononitrile pentaacetate derivatives, adds complexity and potential for variability in the sample preparation workflow. researchgate.netoup.comoup.com During mass spectrometry analysis, achieving high mass resolution is critical to accurately distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. nih.gov

Computational Complexity in Large-Scale Metabolic Network Modeling

Translating the raw mass spectrometry data from this compound tracer experiments into quantitative metabolic fluxes requires sophisticated computational modeling. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is computationally intensive, requiring specialized algorithms to solve large systems of algebraic and differential equations. nih.govfrontiersin.org

The complexity increases significantly when analyzing genome-scale metabolic models. To address this, advanced methods like 2-Scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA) have been developed, which integrate the strengths of flux balance analysis with isotopic tracing to make genome-scale modeling more tractable. frontiersin.org These models require extensive input data, including the isotopic labeling patterns of multiple intracellular metabolites, nutrient uptake rates, and biomass production rates. frontiersin.org The entire process, from correcting for natural isotope abundances to fitting the labeling data to a metabolic network model to estimate fluxes, represents a significant computational barrier in systems biology research. embopress.orgnih.gov

Integration of this compound Data with Multi-Omics Approaches

For a comprehensive understanding of cellular regulation, data from this compound tracing (metabolomics/fluxomics) must be integrated with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and genomics (genetic information). jci.orgresearchgate.net This integration allows researchers to connect changes in metabolic function (i.e., flux) with their underlying genetic or regulatory drivers.

However, this integration is not straightforward. A significant challenge is the frequent lack of direct correlation between different molecular layers; for example, an increase in the transcript level for a metabolic enzyme does not always result in a proportional increase in its protein level or the metabolic flux it carries. labmanager.com Specialized computational and statistical methods, such as Multi-Omics Factor Analysis (MOFA), are being developed to navigate these complex, multi-layered datasets and identify significant associations. jci.org By combining this compound flux data with RNA-Seq data, for instance, researchers can investigate how the expression of galactose metabolism genes directly influences the flow of carbon through the Leloir pathway, revealing regulatory mechanisms that would be invisible from either dataset alone. embopress.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
D-Galactose
D-Glucose
D-galactose-1-phosphate
UDP-galactose
Aldononitrile pentaacetate
Trimethylsilyl (TMS)
[1-¹³C]galactose

Future Directions and Emerging Applications of D Galactose 2 13c Tracing

Advancements in High-Throughput Isotope Tracing Techniques

The demand for more rapid and comprehensive metabolic analysis has driven significant advancements in high-throughput (HT) isotope tracing. These developments are crucial for leveraging the full potential of tracers like D-Galactose-2-13C in large-scale studies, such as screening drug candidates or characterizing extensive microbial libraries.

A key development is the miniaturization and automation of cell cultivation and sampling. nsf.govresearchgate.net The advent of high-throughput mini-bioreactor systems allows for parallel labeling experiments under highly controlled conditions, significantly increasing the number of strains or conditions that can be tested simultaneously. nsf.gov These systems can be coupled with robotic platforms that automate the entire workflow, from cultivation and the introduction of the ¹³C-labeled substrate to metabolic quenching and sample processing. researchgate.net For instance, an automated hot isopropanol (B130326) quenching method has been validated for use in microtiter plates, enabling up to 48 parallel labeling experiments. researchgate.net This level of automation reduces the cost per experiment, a significant factor when using expensive labeled substrates, and increases reproducibility. researchgate.net

On the analytical side, mass spectrometry (MS) remains the core technology for detecting isotopic labeling. ethz.ch Recent improvements in MS instrumentation, particularly in sensitivity, resolution, and speed, have been instrumental. scispace.commdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are continuously being refined to handle the complexity of samples from isotope tracing experiments. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, enabling the detection and identification of thousands of metabolites from a single complex biological sample. mdpi.com These analytical advancements are essential for differentiating the subtle mass shifts introduced by ¹³C and for processing the large number of samples generated by HT cultivation systems.

Technology/MethodAdvancementImplication for this compound Tracing
Mini-bioreactors Parallel cultivation in small, controlled volumes. nsf.govEnables high-throughput screening of metabolic responses to this compound under various genetic or environmental conditions.
Robotic Automation Automated liquid handling for cultivation, quenching, and sampling. researchgate.netIncreases experimental throughput and reproducibility while reducing manual labor and cost.
Mass Spectrometry Increased sensitivity, resolution, and speed (e.g., HRMS, LC-MS/MS). scispace.commdpi.comAllows for more accurate and comprehensive detection of ¹³C incorporation from this compound into a wide array of downstream metabolites.

Development of Novel Computational Tools for Isotope Data Analysis

The vast and complex datasets generated by high-throughput, isotope-resolved metabolomics necessitate the development of sophisticated computational tools for analysis and interpretation. ebi.ac.uk The raw data from an LC-MS experiment can contain tens of thousands of ion signals, and identifying which of these correspond to biologically relevant, labeled metabolites is a major challenge. oup.com

Several freely available software tools have been created to automate the detection and quantification of isotopologues in ¹³C-labeled datasets. researchgate.net These tools employ various algorithms for key analytical steps such as peak picking, grouping of potential isotopologues, and statistical evaluation. researchgate.net

Key Computational Tools for Isotope Data Analysis:

ToolPrimary FunctionKey Features
geoRge Analyzes untargeted LC/MS data from stable isotope-labeling experiments. ebi.ac.ukWritten in R, compares isotopic distributions between labeled and unlabeled samples to find enriched compounds. ebi.ac.uk
X¹³CMS Detects and visualizes isotope incorporation in untargeted metabolomics experiments.Identifies isotopologues and provides quantitative information on labeling. researchgate.net
MetaboAnalyst A comprehensive, web-based platform for metabolomics data analysis. nih.govOffers a suite of tools for statistical analysis, functional annotation, and visualization of metabolomics data. nih.gov
13CFLUX2 A high-performance software suite for ¹³C-metabolic flux analysis (¹³C-MFA). oup.comSupports multicore CPUs and clusters for large-scale, high-resolution flux quantification. oup.com
FiatFlux User-friendly software for calculating metabolic flux ratios and absolute fluxes from GC-MS data. nih.govPreconfigured for experiments with [1-¹³C] and [U-¹³C]glucose, but adaptable for other tracers. nih.gov

These tools are crucial for translating raw mass spectral data into meaningful biological information. For example, tools like geoRge and X¹³CMS can process untargeted data to find all metabolites that have incorporated the ¹³C label from this compound. ebi.ac.ukresearchgate.net Subsequently, software like 13CFLUX2 or FiatFlux can use this labeling information, along with a metabolic network model, to calculate the rates (fluxes) of intracellular reactions. oup.comnih.govucdavis.edu The development of such software, often integrated into user-friendly platforms like MetaboAnalyst, makes powerful ¹³C-MFA techniques accessible to a broader range of researchers. nih.govnumberanalytics.com

Application in Systems Biology for Uncovering Uncharacterized Metabolic Pathways

A particularly exciting application of this compound tracing is in the field of systems biology for the discovery and elucidation of novel metabolic pathways. nih.govnih.gov While many core metabolic pathways are well-documented, microbes and other organisms possess complex and often uncharacterized metabolic capabilities. nih.govresearchgate.net ¹³C-based metabolic flux analysis can serve as a hypothesis-generating tool; when experimental labeling data does not fit a proposed metabolic model, it can point to the existence of missing or incorrect reactions. sci-hub.se

The use of specifically, or "singly," labeled substrates like this compound is especially powerful for pathway discovery. nih.govmdpi.com Unlike uniformly labeled substrates (e.g., [U-¹³C]glucose), which label all carbons in downstream metabolites, position-specific tracers create unique labeling patterns that are highly informative about the specific atom transitions that occurred. nih.govresearchgate.net By tracing the fate of the ¹³C at the second carbon position of galactose, researchers can deduce the activity of specific enzymes and pathways.

For instance, ¹³C-assisted metabolism analysis was used to investigate the central metabolism of Cyanothece 51142, a model microorganism. nih.govresearchgate.net By growing the cells on different ¹³C-labeled substrates and analyzing the labeling patterns in protein-derived amino acids, researchers can confirm the activity of predicted pathways or discover new enzymatic functions. nih.govnih.gov A similar approach using this compound could differentiate between canonical and alternative pathways of galactose metabolism. A recent study combined genomic data with machine learning to predict and later confirm an alternative, uncharacterized oxidoreductive pathway for D-galactose utilization in certain yeast species, a discovery that could be further detailed at the flux level using a tracer like this compound.

Potential for this compound in Non-Conventional Biological Systems (e.g., Microbiomes, Environmental Samples)

The application of isotope tracers is expanding beyond well-defined, single-organism cultures into more complex, "non-conventional" biological systems like gut microbiomes and environmental samples. nih.gov These communities consist of diverse microorganisms with intricate metabolic interactions, and understanding their function is a major challenge. Stable Isotope Probing (SIP) is a key technique used to link microbial identity to function in these complex environments. nih.gov In a SIP experiment, a ¹³C-labeled substrate is introduced into the system, and the microorganisms that consume it incorporate the ¹³C into their biomass (e.g., DNA, RNA, proteins). nih.gov By recovering and analyzing the labeled biomarkers, researchers can identify the specific organisms responsible for metabolizing the substrate. nih.gov

This compound is a highly relevant tracer for these applications. Galactose is a component of dietary carbohydrates and plant matter, making it a relevant nutrient in both gut and environmental settings.

Gut Microbiome: Studies have shown that D-galactose can significantly alter the composition and metabolic output of the gut microbiota. biorxiv.org Using this compound in in vitro models of the human gut or in animal studies could precisely track which microbial species utilize galactose and what metabolites they produce from it (e.g., short-chain fatty acids). biorxiv.orgresearchgate.net One study used ¹³C-labeled lactose (B1674315) to trace the cross-feeding of galactose from Lactococcus lactis to Saccharomyces cerevisiae in a co-culture, demonstrating the power of this approach to unravel metabolic interactions. embopress.org

Environmental Samples: In environmental microbiology, SIP with this compound could be used to identify soil or water microorganisms that are active in degrading plant-derived polysaccharides. This has applications in understanding biogeochemical cycles and in biotechnology for discovering novel enzymes for biofuel production. The SIP-Raman microspectroscopy approach, which measures ¹³C incorporation at the single-cell level, shows promise for assessing bacterial growth and substrate preference in environmental samples without needing to culture the organisms. nih.gov

Innovative Approaches for Simultaneous Multi-Isotope Labeling Studies

To gain a more holistic view of cellular metabolism, researchers are increasingly turning to innovative experimental designs that involve the simultaneous use of multiple isotopic tracers. nih.gov This approach, known as parallel labeling or multi-isotope labeling, can provide more constraints on metabolic models, leading to more precise flux estimates and the ability to resolve complex pathway structures. sci-hub.senih.gov

The core idea is to run several experiments in parallel under identical conditions, with each experiment using a different labeled substrate. nih.gov For example, one culture might be fed [1-¹³C]glucose while a parallel culture receives [U-¹³C]glucose. sci-hub.se The combined labeling data from both experiments can resolve fluxes with much higher precision than either experiment alone. sci-hub.se

This compound can be a valuable component in such multi-isotope studies. It could be used in several ways:

Parallel Carbon Tracing: An experiment could involve parallel cultures fed with this compound and another labeled sugar, like [1,6-¹³C₂]glucose. This would allow for a detailed interrogation of how the cell co-metabolizes different carbon sources.

Simultaneous Multi-Element Labeling: A single experiment could use this compound to trace carbon metabolism and, simultaneously, a ¹⁵N-labeled compound (like [¹⁵N]glutamine) to trace nitrogen metabolism. acs.orgfrontiersin.org This provides a more integrated view of cellular biosynthesis, linking carbon and nitrogen allocation. Such dual-labeling approaches have been used successfully in plants and other organisms to enhance metabolite identification and pathway analysis. acs.orgfrontiersin.org

Multiple Isotope Infusions: In studies involving whole organisms, it is often not feasible to run parallel experiments. In these cases, a simultaneous infusion of multiple tracers can be used, for example, combining a ¹³C-labeled galactose with a deuterium (B1214612) (²H)-labeled tracer to study different aspects of hepatic glucose metabolism and lipolysis. nih.govnih.gov

These advanced experimental designs, while more complex to execute and analyze, offer unprecedented detail into the workings of metabolic networks, and this compound is poised to be an important tool in this evolving landscape.

Q & A

Q. What are the key steps for synthesizing D-Galactose-2-¹³C, and how is isotopic purity validated?

Q. What safety protocols are critical when handling D-Galactose-2-¹³C in laboratory settings?

  • Methodological Answer : While non-hazardous under GHS classification, researchers must wear PPE (safety glasses, nitrile gloves) to avoid contamination. Work in a ventilated fume hood to minimize airborne exposure. Storage should adhere to anhydrous conditions at 4°C to prevent degradation. Spills require immediate decontamination with ethanol/water (70:30) and disposal via institutional chemical waste protocols. Cross-reference SDS from multiple suppliers (e.g., Gold Biotechnology, ACETO) for specific handling guidelines .

Advanced Research Questions

Q. How can D-Galactose-2-¹³C be integrated into metabolic flux analysis (MFA) to study galactose metabolism in cancer cells?

  • Methodological Answer : Design cell culture experiments with controlled ¹³C-labeling:

Tracer Introduction : Replace natural D-galactose in media with D-Galactose-2-¹³C (0.5–5 mM).

Sampling : Collect cells at multiple time points (0–24 hrs) to track isotopic incorporation.

Metabolite Extraction : Use cold methanol/water (80:20) for quenching and LC-MS-compatible extraction.

Q. How should researchers address contradictions in reported isotopic enrichment levels across studies using D-Galactose-2-¹³C?

  • Methodological Answer : Discrepancies often arise from analytical variability or biological context. Mitigation strategies include:
  • Cross-Method Validation : Compare NMR (absolute quantification) and MS (sensitivity) results for the same sample batch.
  • Calibration Standards : Use NIST-traceable ¹³C-labeled internal standards (e.g., D-Glucose-2-¹³C) to normalize instrument outputs.
  • Biological Replicates : Perform ≥3 independent experiments to account for cell line-specific metabolic heterogeneity.
  • Metadata Reporting : Document growth conditions (e.g., oxygen levels, media pH) that influence galactose uptake rates .

Q. What experimental controls are essential when using D-Galactose-2-¹³C in tracer studies for neurodegenerative disease models?

  • Methodological Answer : Critical controls include:
  • Unlabeled Controls : Parallel experiments with natural D-galactose to baseline endogenous metabolite levels.
  • Isotope Dilution Assays : Spike-in known quantities of ¹³C-labeled standards to correct for matrix effects in MS.
  • Sham Treatments : Use vehicle-only (e.g., PBS) groups to isolate isotope-specific effects.
  • Time-Course Validation : Ensure isotopic steady-state is reached (e.g., 12–48 hrs in neuronal cultures) before data interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.